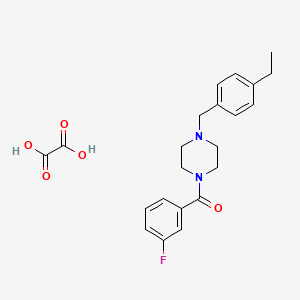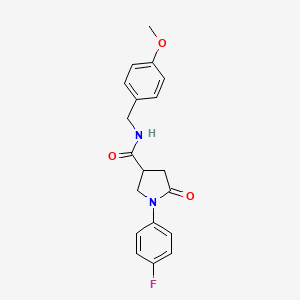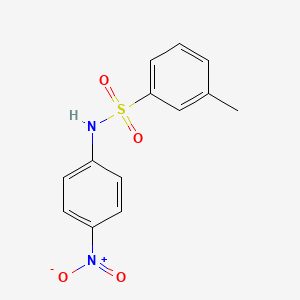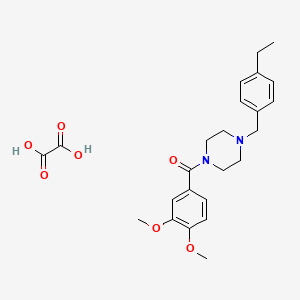![molecular formula C15H19N5O3S B4015122 N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4015122.png)
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
説明
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK.
作用機序
TAK-659 is a highly selective inhibitor of BTK. It binds to the ATP-binding site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of B-cell proliferation and survival, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of CLL, MCL, and WM. It has also been shown to be effective in reducing the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool. It is highly selective for BTK, which reduces off-target effects and improves the accuracy of research findings. It is also available in a pure form, which ensures consistent results across experiments. However, TAK-659 has some limitations as a research tool. It is relatively expensive, which may limit its use in large-scale experiments. It also has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
TAK-659 has significant potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Future research could focus on optimizing its dosing and delivery, investigating its efficacy in combination with other drugs, and exploring its potential use in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its effects on the immune system.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the proliferation and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM). TAK-659 has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-4-2-3-9-20(11)24(22,23)13-7-5-12(6-8-13)18-15(21)14-16-10-17-19-14/h5-8,10-11H,2-4,9H2,1H3,(H,18,21)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGAWGZEGUDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)
![N-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015055.png)



![2-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4015069.png)

![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015078.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone](/img/structure/B4015099.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4015100.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4015130.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015132.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015138.png)